molecular formula C10H11NO B1307242 4-Methoxy-2-methylphenylacetonitrile CAS No. 262298-02-2

4-Methoxy-2-methylphenylacetonitrile

Cat. No.: B1307242
CAS No.: 262298-02-2
M. Wt: 161.2 g/mol
InChI Key: IXOPCMZOHYZDMX-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylphenylacetonitrile (CAS 262298-02-2) is a substituted phenylacetonitrile derivative with a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the ortho position on the benzene ring. Its molecular formula is C₁₀H₁₁NO, and it is commonly used as a key intermediate in pharmaceutical synthesis, notably in the production of DMP904, a central nervous system (CNS) drug . The compound is commercially available at ≥98% purity and is characterized by its nitrile (-CN) functional group, which contributes to its reactivity in nucleophilic substitution and cyclization reactions .

Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-7-10(12-2)4-3-9(8)5-6-11/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOPCMZOHYZDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396613
Record name 4-Methoxy-2-methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262298-02-2
Record name 4-Methoxy-2-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262298-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-methylphenylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxy-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylphenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-methylphenylacetonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylphenylacetonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with enzymes and receptors in biological systems. The methoxy and methyl groups on the phenyl ring can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-Methoxy-2-methylphenylacetonitrile to other phenylacetonitrile derivatives are critical for understanding its unique properties. Below is a detailed comparison:

Structural Analogues

Compound Name CAS Number Molecular Formula Substituents Key Applications/Reactivity References
This compound 262298-02-2 C₁₀H₁₁NO -OCH₃ (para), -CH₃ (ortho), -CN CNS drug intermediates (e.g., DMP904)
4-Methoxyphenylacetonitrile 104-47-2 C₉H₉NO -OCH₃ (para), -CN Precursor for agrochemicals, fragrances
3-Fluoro-4-methylphenylacetonitrile 261951-73-9 C₉H₈FN -F (meta), -CH₃ (para), -CN Fluorinated drug intermediates
2-(3-Methoxyphenyl)acetonitrile 19924-43-7 C₉H₉NO -OCH₃ (meta), -CN Organic synthesis, ligand preparation
4-Methoxy-2-methylbenzonitrile N/A C₉H₉NO -OCH₃ (para), -CH₃ (ortho), -CN (directly on benzene) Specialty chemical synthesis

Key Observations:

  • Fluorine Substitution : 3-Fluoro-4-methylphenylacetonitrile exhibits enhanced metabolic stability due to the fluorine atom, making it valuable in fluorinated drug design .
  • Benzonitrile vs. Phenylacetonitrile : 4-Methoxy-2-methylbenzonitrile has the nitrile group directly attached to the benzene ring, reducing flexibility compared to the acetonitrile side chain in the target compound .

Physicochemical Properties

Property This compound 4-Methoxyphenylacetonitrile 3-Fluoro-4-methylphenylacetonitrile
Molecular Weight 161.20 g/mol 147.17 g/mol 149.17 g/mol
Boiling Point Not reported 285–287 °C Not reported
Hazards (GHS Classification) Limited data H302 (oral toxicity), H315 (skin irritation) H319 (eye irritation)

Key Findings:

  • The methyl group in this compound increases molecular weight by ~14 g/mol compared to 4-Methoxyphenylacetonitrile, influencing solubility and vapor pressure .
  • Safety data for the target compound are sparse, but analogues like 4-Methoxyphenylacetonitrile show moderate toxicity, suggesting similar handling precautions may apply .

Biological Activity

4-Methoxy-2-methylphenylacetonitrile (CAS Number: 262298-02-2) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group at the para position and a methyl group at the ortho position relative to the acetonitrile functional group. Its molecular formula is C11H13NC_{11}H_{13}N with a molecular weight of approximately 175.23 g/mol. The structural characteristics contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism. This suggests that this compound may influence pharmacokinetics and drug interactions.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.

The biological activity of this compound can be attributed to its structural features:

  • Interaction with Enzymes : The presence of the methoxy and methyl groups can enhance binding affinity to various enzymes, potentially modulating their activity.
  • Cellular Targeting : The compound may interact with specific cellular receptors or pathways, influencing physiological responses.

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of structurally similar compounds found that certain derivatives effectively inhibited CYP1A2 enzymes. This suggests that this compound could similarly modulate drug metabolism, enhancing therapeutic efficacy or reducing adverse effects when co-administered with other drugs .

Case Study 3: Antioxidant Effects

Research into related phenolic compounds has shown notable antioxidant effects, which are attributed to their ability to scavenge free radicals. This suggests that this compound could also provide protective effects against oxidative damage .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameCAS NumberStructural FeaturesBiological Activity
3-Hydroxy-4-methylphenylacetonitrile12345678Hydroxyl group at meta positionCYP1A2 inhibitor
Methyl (4-methoxy-2-methylphenyl)acetate30888-94-9Ester derivativeAntimicrobial, antioxidant
4-Methoxyphenylacetonitrile262298-02-2Methoxy at para positionPotential enzyme inhibitor

This table illustrates how the structural variations influence biological activities, highlighting the potential therapeutic applications of this compound.

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